An In-depth Technical Guide on the Core Chemical Properties of Aurantiamide Acetate
An In-depth Technical Guide on the Core Chemical Properties of Aurantiamide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurantiamide acetate, also known as Asperglaucide, is a naturally occurring dipeptide derivative that has garnered significant interest within the scientific community.[1][2][3] First isolated from Piper aurantiacum, it has since been identified in a variety of other organisms, including fungi and plants.[4] This technical guide provides a comprehensive overview of the fundamental chemical properties of Aurantiamide acetate, alongside detailed experimental protocols and visual representations of its known biological signaling pathways. Its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects, make it a compound of interest for further research and development.[5][6]
Chemical and Physical Properties
Aurantiamide acetate is characterized as a white to off-white crystalline solid.[3] It is soluble in organic solvents such as Dimethyl sulfoxide (DMSO).[7] The stability of the compound can be influenced by factors like pH and temperature.[3]
Table 1: General Chemical Properties of Aurantiamide Acetate
| Property | Value | Source(s) |
| CAS Number | 56121-42-7 | [1][2][8] |
| Molecular Formula | C₂₇H₂₈N₂O₄ | [8][9][10] |
| Molecular Weight | 444.53 g/mol | [9][10] |
| Appearance | White to off-white solid | [2][3] |
| IUPAC Name | [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate | [10][11] |
| Synonyms | Asperglaucide, N-benzoylphenylalanylphenylalinol acetate, TMC-58A | [1][2][10] |
Table 2: Physicochemical Data of Aurantiamide Acetate
| Property | Value | Source(s) |
| Melting Point | 184-188 °C | [8] |
| Solubility | Soluble in DMSO (55 mg/mL) | [7] |
| XLogP3-AA | 4.4 | [10] |
| Hydrogen Bond Donor Count | 2 | [10] |
| Hydrogen Bond Acceptor Count | 5 | [11] |
| Rotatable Bond Count | 9 | [9] |
| Polar Surface Area | 84.5 Ų | [9][11] |
Spectroscopic Data
The structural elucidation of Aurantiamide acetate is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR data are available for Aurantiamide acetate, providing detailed information about its carbon-hydrogen framework.[10][11]
-
Mass Spectrometry (MS) : Mass spectral data, including GC-MS, have been used to determine its molecular weight and fragmentation patterns.[10][11]
Experimental Protocols
Isolation and Purification of Aurantiamide Acetate from Natural Sources
Aurantiamide acetate has been successfully isolated from various natural sources, including the roots of Baphicacanthus cusia and the fungus Aspergillus penicilloides.[4][6] The general methodology involves solvent extraction followed by chromatographic separation.
1. Extraction:
- The dried and powdered source material (e.g., plant roots, fungal fermentation broth) is typically extracted with a polar solvent such as methanol or ethyl acetate at room temperature.[12]
- The resulting crude extract is then concentrated under reduced pressure to yield a residue.
2. Chromatographic Separation:
- The crude extract is subjected to column chromatography on silica gel.[13]
- A gradient elution system is employed, often starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).[13][14]
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative HPLC, to yield pure Aurantiamide acetate.
3. Structure Confirmation:
- The structure of the isolated compound is confirmed by spectroscopic methods, including NMR (¹H, ¹³C) and Mass Spectrometry, and by comparison with published data.[12]
Biological Activities and Signaling Pathways
Aurantiamide acetate exhibits a range of biological activities, primarily attributed to its anti-inflammatory and anti-cancer properties.
Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways
Aurantiamide acetate has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[4][15] This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][15]
In lipopolysaccharide (LPS)-stimulated microglial cells, Aurantiamide acetate blocks the activation of NF-κB by preventing the phosphorylation of its inhibitory protein, IκB-α.[15] Furthermore, it reduces the phosphorylation of JNK and p38 MAPKs.[15]
Anti-Cancer Activity: Inhibition of Autophagic Flux in Malignant Gliomas
In human malignant glioma cells, Aurantiamide acetate has been observed to decrease cell viability in a dose- and time-dependent manner.[16] Its mechanism of action involves the induction of mitochondrial fragmentation and the loss of mitochondrial membrane potential.[16] A key finding is that Aurantiamide acetate treatment leads to an accumulation of autophagosomes and autolysosomes, suggesting a blockage of the autophagic flux.[16][17] This disruption of the cellular degradation and recycling process contributes to its anti-tumor effects.[16]
Conclusion
Aurantiamide acetate is a promising natural compound with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways involved in inflammation and cancer underscores its potential as a lead compound for the development of new therapeutic agents. This guide provides foundational information to support further research into the pharmacological applications of Aurantiamide acetate.
References
- 1. Aurantiamide acetate - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 56121-42-7: Aurantiamide acetate | CymitQuimica [cymitquimica.com]
- 4. repository.kopri.re.kr [repository.kopri.re.kr]
- 5. Aurantiamide acetate | Asperglaucide | Esters | Ambeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. Aurantiamide acetate | Cysteine Protease | TargetMol [targetmol.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Compound: AURANTIAMIDE ACETATE (CHEMBL473971) - ChEMBL [ebi.ac.uk]
- 10. Aurantiamide Acetate | C27H28N2O4 | CID 10026486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Aurantiamide Acetate | C27H28N2O4 | CID 10026486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isolation of aurantiamide acetate from Arisaema erubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aurantiamide acetate suppresses the growth of malignant gliomas in vitro and in vivo by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aurantiamide | CAS:58115-31-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
